molecular formula C20H22N2O3 B6636082 N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide

Cat. No. B6636082
M. Wt: 338.4 g/mol
InChI Key: VRWHERUCFHOZCG-UHFFFAOYSA-N
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Description

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide, also known as HPP-4-Me, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. HPP-4-Me belongs to the class of piperidine-based compounds and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide is not fully understood. However, it is believed that N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. For example, N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide have been reported in scientific studies. For example, N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide has been shown to have anti-inflammatory effects, which can reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its chemical structure can be modified to improve its pharmacological properties. Additionally, N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide has shown good bioavailability and pharmacokinetic properties, which make it a promising lead compound for drug development.
However, there are also some limitations associated with the use of N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully known.

Future Directions

There are several future directions for the study of N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide. One potential direction is to further investigate its mechanism of action and identify the specific receptors or enzymes that it interacts with. This information can be used to design more targeted drugs for the treatment of specific diseases.
Another future direction is to study the safety and efficacy of N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide in humans. This can involve conducting clinical trials to evaluate its pharmacokinetic properties, toxicity, and therapeutic potential.
Additionally, N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide can be modified to improve its pharmacological properties. For example, structural modifications can be made to increase its potency, selectivity, and bioavailability.
In conclusion, N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide is a synthetic compound that has shown promising results in various scientific studies. Its potential applications in drug discovery and development make it an important topic of research in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.

Synthesis Methods

The synthesis of N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-methylbenzoyl chloride with piperidine to form 4-methyl-N-(piperidin-4-yl)benzamide. This intermediate product is then reacted with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide.

Scientific Research Applications

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide has been extensively studied for its potential applications in drug discovery and development. Several scientific studies have reported the use of N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide as a lead compound for the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-7-15(8-6-14)19(24)21-17-9-11-22(12-10-17)20(25)16-3-2-4-18(23)13-16/h2-8,13,17,23H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWHERUCFHOZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide

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